

Chromatographic Analysis of Posaconazole and Its Metabolites: A Comprehensive Guide

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Compound of Interest

Compound Name: *O-Benzyl Posaconazole-4-hydroxyphenyl-d4*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic analysis of the broad-spectrum antifungal agent, posaconazole, and its associated metabolites and degradation products. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control purposes.

Introduction

Posaconazole is a second-generation triazole antifungal agent with potent activity against a wide range of fungal pathogens. Due to its variable oral absorption, therapeutic drug monitoring is often recommended to ensure efficacy and minimize potential toxicity. Accurate and precise quantification of posaconazole in biological matrices is therefore crucial. Furthermore, the analysis of its metabolites and potential degradation products is important for understanding its metabolic fate and ensuring the quality and stability of pharmaceutical formulations.

Posaconazole is primarily metabolized via UDP-glucuronosyltransferase to form glucuronide conjugates, which are the main metabolites found in plasma.^{[1][2]} Additionally, under stress conditions, various degradation products can be formed.^{[3][4][5]}

This guide details various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS), that have been successfully employed for the analysis of posaconazole and its related compounds.

Chromatographic Conditions for Posaconazole Analysis

A variety of chromatographic methods have been developed and validated for the quantification of posaconazole in different matrices such as bulk drug, pharmaceutical dosage forms, and biological fluids like plasma and serum. The following tables summarize the key chromatographic parameters from several published methods.

High-Performance Liquid Chromatography (HPLC) Methods

Parameter	Method 1	Method 2	Method 3	Method 4
Column	Symmetry C18	Shim-pack C8 (250 x 4.6 mm, 5 μm)[6]	C18 (250x4.6mm)[4]	Gemini C6 phenyl (3 μm)[7]
Mobile Phase	0.01N Potassium dihydrogen phosphate and Acetonitrile (57.4:42.6% v/v)	Methanol:Water (75:25 v/v)[6]	Acetonitrile:Water (55:45 v/v)[4]	Water:Methanol (1:3) reconstitution[7]
Flow Rate	1.11 mL/min	1.0 mL/min[6]	0.8 mL/min[4]	Not Specified
Detection	UV at 220 nm	PDA at 260 nm[6]	UV at 262 nm[4] (Ex: 260 nm, Em: 350 nm)[7]	Fluorescence
Injection Volume	Not Specified	20 μL[6]	Not Specified	5 μL[7]
Column Temp.	30°C	25 ± 1°C[6]	Not Specified	Not Specified
Retention Time	3.663 min[8]	~8.5 min[6]	Not Specified	Not Specified

Ultra-Performance Liquid Chromatography (UPLC) and LC-MS/MS Methods

Parameter	Method 5 (UPLC-MS/MS)	Method 6 (UPLC)	Method 7 (LC- MS/MS)	Method 8 (UPLC-MS/MS)
Column	Acuity BEH C18 (2.1 mm x 50 mm, 1.7 μ m)[7]	Waters Acuity BEH shield C18 (100 mm x 2.1 mm, 1.7 μ m)[4]	Fused-core Halo C18[8][9]	UPLC BEH C18[10]
Mobile Phase	Gradient: A: 0.1% Formic acid in Water, B: Acetonitrile[10]	Gradient: A: 0.1% Orthophosphoric acid in Water, B: Acetonitrile[4]	Gradient Separation	A: 0.1% aqueous formic acid, B: Acetonitrile[10]
Flow Rate	Not Specified	0.5 mL/min[4]	Not Specified	Not Specified
Detection	MS/MS (MRM)	UV at 210 nm[4]	MS/MS (Positive ion mode)[8][9]	MS/MS (Positive ion mode)[10]
Injection Volume	Not Specified	1 μ L	Not Specified	1 μ L[10]
Column Temp.	Not Specified	Not Specified	Not Specified	Not Specified
Retention Time	Not Specified	Not Specified	Not Specified	Not Specified
Mass Transitions	Posaconazole: m/z 701.3 → 683.4[10]	Not Applicable	Not Specified	Posaconazole: m/z 701.3 → 683.4[10]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Posaconazole in Bulk Drug

This protocol is adapted from a stability-indicating HPLC method.[6]

1. Materials and Reagents:

- Posaconazole reference standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- 0.45 μ m membrane filter

2. Chromatographic System:

- HPLC system with a PDA detector
- Shim-pack C8 column (250 x 4.6 mm, 5 μ m)
- Column oven

3. Preparation of Solutions:

- Mobile Phase: Prepare a mixture of methanol and water (75:25 v/v). Filter through a 0.45 μ m membrane filter and degas before use.
- Standard Solution (30 μ g/mL): Accurately weigh and dissolve an appropriate amount of posaconazole reference standard in methanol to obtain a stock solution of 100 μ g/mL. Dilute this stock solution with methanol to a final concentration of 30 μ g/mL.

4. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Column Temperature: 25°C
- Detection Wavelength: 260 nm

5. Procedure:

- Equilibrate the column with the mobile phase for at least 30 minutes.

- Inject 20 μ L of the standard solution into the HPLC system.
- Record the chromatogram and determine the retention time and peak area of posaconazole.

Protocol 2: UPLC-MS/MS Analysis of Posaconazole in Human Plasma

This protocol is a general representation based on published LC-MS/MS methods for therapeutic drug monitoring.[\[5\]](#)[\[10\]](#)

1. Materials and Reagents:

- Posaconazole reference standard
- Internal Standard (IS) (e.g., a deuterated analog of posaconazole)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (drug-free)

2. Chromatographic and Mass Spectrometric System:

- UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- UPLC BEH C18 column (e.g., 2.1 mm \times 50 mm, 1.7 μ m).

3. Preparation of Solutions:

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Standard Stock Solution: Prepare a stock solution of posaconazole in methanol.

- Internal Standard Stock Solution: Prepare a stock solution of the IS in methanol.
- Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the posaconazole stock solution into drug-free human plasma to prepare a series of calibration standards and QCs at different concentration levels.

4. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample (calibrator, QC, or unknown), add 300 μ L of acetonitrile containing the internal standard.[10]
- Vortex mix for 1 minute.
- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[10]
- Transfer the supernatant to a clean tube or vial for injection.

5. UPLC-MS/MS Conditions:

- Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.3-0.5 mL/min.
- Injection Volume: 1 μ L.[10]
- Gradient Program: Develop a suitable gradient program to separate posaconazole from endogenous plasma components and the internal standard.
- Mass Spectrometer Settings:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Posaconazole: m/z 701.3 → 683.4[10]
 - Internal Standard: (Specific to the IS used).

- Optimize other MS parameters such as cone voltage and collision energy. It is important to use a cone voltage that minimizes in-source fragmentation of glucuronide metabolites to avoid interference with the quantification of the parent drug.[1][2]

6. Data Analysis:

- Quantify posaconazole in the samples by constructing a calibration curve of the peak area ratio (posaconazole/IS) versus concentration.

Analysis of Metabolites and Degradation Products Glucuronide Metabolites

Posaconazole is primarily metabolized to mono- and di-glucuronide conjugates.[1] During LC-MS/MS analysis, these labile metabolites can undergo in-source fragmentation, leading to the formation of the parent posaconazole ion and causing overestimation of its concentration.[1][2] To accurately quantify posaconazole in the presence of its glucuronide metabolites, it is crucial to either:

- Chromatographically separate the metabolites from the parent drug. This can be achieved by optimizing the chromatographic gradient.
- Utilize "soft" mass spectrometric conditions, such as a reduced cone voltage, to minimize in-source fragmentation.[1][2]

A UPLC-MS/MS method has been developed that successfully separates posaconazole from two of its glucuronide metabolites.[1]

Degradation Products and Related Substances

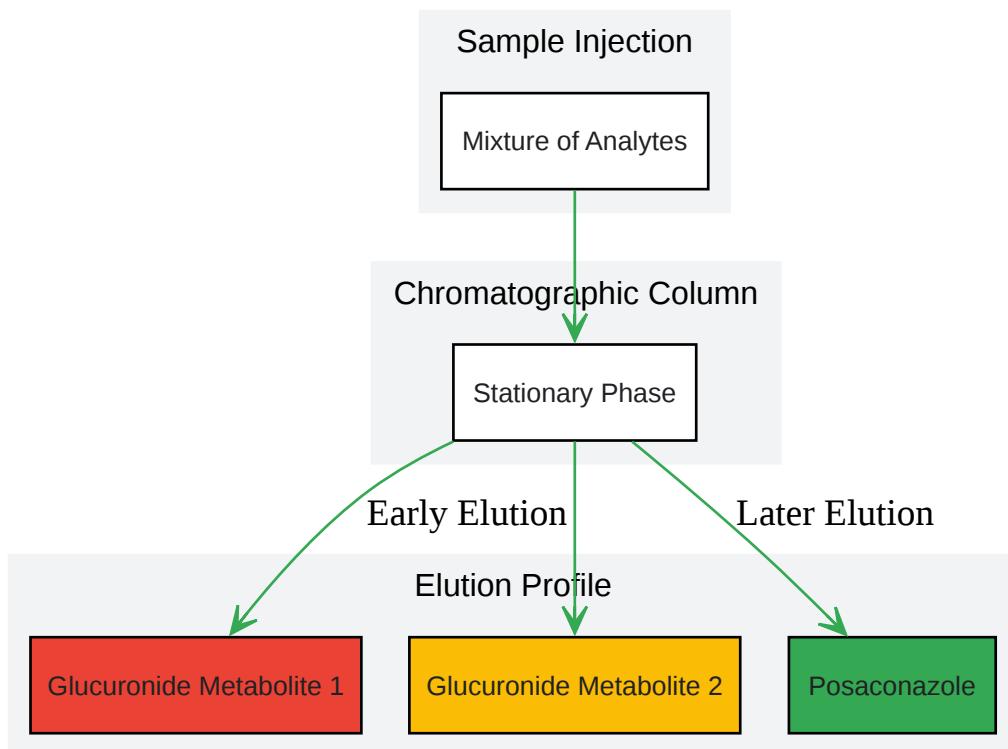
Forced degradation studies have shown that posaconazole is susceptible to degradation under oxidative and photolytic conditions.[4][5] A stability-indicating UPLC method has been developed to separate posaconazole from its known related substances and degradation products, including Hydroxytriazole, Deshydroxy posaconazole, Tosylated compound, and Benzylated posaconazole.[3][4]

Visualizations



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Caption: Workflow for Posaconazole Analysis in Plasma.



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Caption: Separation of Posaconazole and Metabolites.

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